(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-phenylprop-2-enamide
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Overview
Description
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-phenylprop-2-enamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a cyano group, a methoxy group, and a propan-2-yloxyphenyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-phenylprop-2-enamide typically involves the following steps:
Formation of the starting materials: The synthesis begins with the preparation of the key starting materials, which include 3-methoxy-4-propan-2-yloxybenzaldehyde and N-phenylprop-2-enamide.
Condensation reaction: The key step in the synthesis is the condensation reaction between 3-methoxy-4-propan-2-yloxybenzaldehyde and N-phenylprop-2-enamide in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. This reaction leads to the formation of the desired this compound.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch reactors: These are used for the controlled addition of reactants and precise control of reaction conditions.
Continuous flow reactors: These allow for the continuous production of the compound with consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-phenylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-phenylprop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-3-(3-methoxyphenyl)-N-phenylprop-2-enamide: Lacks the propan-2-yloxy group, resulting in different chemical properties.
(E)-2-cyano-3-(4-propan-2-yloxyphenyl)-N-phenylprop-2-enamide: Lacks the methoxy group, leading to variations in reactivity and biological activity.
Uniqueness
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-phenylprop-2-enamide is unique due to the presence of both methoxy and propan-2-yloxy groups, which contribute to its distinct chemical and biological properties. These structural features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14(2)25-18-10-9-15(12-19(18)24-3)11-16(13-21)20(23)22-17-7-5-4-6-8-17/h4-12,14H,1-3H3,(H,22,23)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUQXLFUAPRIIN-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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